Ethyl 3-(5-Bromo-3-nitro-2-pyridyl)acrylate
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Overview
Description
Ethyl 3-(5-Bromo-3-nitro-2-pyridyl)acrylate is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a bromine atom at the 5-position, a nitro group at the 3-position, and an ethyl acrylate moiety attached to the 2-position of the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(5-Bromo-3-nitro-2-pyridyl)acrylate typically involves the bromination of 3-nitropyridine followed by the introduction of the ethyl acrylate group. One common method includes:
Bromination: The starting material, 3-nitropyridine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.
Acrylation: The brominated product is then subjected to a Heck reaction with ethyl acrylate in the presence of a palladium catalyst and a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(5-Bromo-3-nitro-2-pyridyl)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or iron in acidic conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethyl acrylate moiety, forming epoxides or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents like DMF or DMSO, and bases such as potassium carbonate.
Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Major Products:
Substitution: Amino or thio derivatives of the pyridine ring.
Reduction: Ethyl 3-(5-Amino-2-pyridyl)acrylate.
Oxidation: Epoxides or other oxidized acrylate derivatives.
Scientific Research Applications
Ethyl 3-(5-Bromo-3-nitro-2-pyridyl)acrylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-Bromo-3-nitro-2-pyridyl)acrylate is primarily determined by its functional groups:
Bromine Atom: Acts as a leaving group in substitution reactions, facilitating the formation of new bonds.
Nitro Group: Can be reduced to an amino group, which can interact with biological targets such as enzymes or receptors.
Ethyl Acrylate Moiety:
Comparison with Similar Compounds
Ethyl 3-(5-Bromo-3-nitro-2-pyridyl)acrylate can be compared with other pyridine derivatives:
Ethyl 3-(5-Bromo-2-methoxy-3-pyridyl)acrylate: Similar structure but with a methoxy group instead of a nitro group, leading to different reactivity and applications.
Ethyl 3-(5-Bromo-2-amino-3-pyridyl)acrylate: Contains an amino group, making it more suitable for biological applications.
Ethyl 3-(5-Bromo-3-chloro-2-pyridyl)acrylate:
Uniqueness: The presence of both a bromine atom and a nitro group in this compound makes it a versatile compound with unique reactivity, suitable for a wide range of synthetic and research applications.
Properties
Molecular Formula |
C10H9BrN2O4 |
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Molecular Weight |
301.09 g/mol |
IUPAC Name |
ethyl 3-(5-bromo-3-nitropyridin-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H9BrN2O4/c1-2-17-10(14)4-3-8-9(13(15)16)5-7(11)6-12-8/h3-6H,2H2,1H3 |
InChI Key |
MRUCISKWEAUVMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=N1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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